1-(2-Chloro-4-phenylquinolin-3-yl)ethan-1-one
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Overview
Description
1-(2-Chloro-4-phenylquinolin-3-yl)ethan-1-one is a quinoline derivative known for its significant biological and chemical properties. Quinoline derivatives are widely studied due to their diverse applications in medicinal chemistry, particularly for their antimicrobial and anticancer activities .
Preparation Methods
The synthesis of 1-(2-Chloro-4-phenylquinolin-3-yl)ethan-1-one typically involves the regioselective O-alkylation of amides with electrophiles in the presence of silver nanoparticles. The reaction between 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-chloro-3-(chloromethyl)quinolines in DMSO under reflux conditions leads to the formation of the desired compound . The reaction mixture is then poured into 5% HCl to yield the product, which is recrystallized from ethanol to obtain pure this compound .
Chemical Reactions Analysis
1-(2-Chloro-4-phenylquinolin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(2-Chloro-4-phenylquinolin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-phenylquinolin-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
1-(2-Chloro-4-phenylquinolin-3-yl)ethan-1-one can be compared with other quinoline derivatives such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Known for its use in chemoproteomic studies and ligandability assessments.
1-(Chloroacetyl)-1,2,3,4-tetrahydro-6-quinolinyl methyl ether: Used as an electrophilic scout fragment for targetable cysteine.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the unique properties of this compound .
Properties
IUPAC Name |
1-(2-chloro-4-phenylquinolin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c1-11(20)15-16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)19-17(15)18/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZFNZZFUOMQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N=C1Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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